6H,7H-thieno[2,3-c]pyridine-7-thione
Description
6H,7H-Thieno[2,3-c]pyridine-7-thione is a heterocyclic compound featuring a fused thiophene-pyridine scaffold with a thione (C=S) functional group at the 7-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via reactions involving isothiocyanates or carbon disulfide with amino-heterocycles, often under reflux or prolonged ambient conditions, as seen in analogous syntheses of structurally related thieno-pyridine derivatives . Its reactivity is influenced by the electron-withdrawing thione group, which enhances susceptibility to nucleophilic attack and facilitates participation in cyclocondensation reactions to form polycyclic systems .
Properties
Molecular Formula |
C7H5NS2 |
|---|---|
Molecular Weight |
167.3 g/mol |
IUPAC Name |
7aH-thieno[2,3-c]pyridine-7-thione |
InChI |
InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H |
InChI Key |
JUNXVVIFRVLXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=CC=NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H-thieno[2,3-c]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanothioacetamide with α-haloketones or chloroacetonitrile under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 6H,7H-thieno[2,3-c]pyridine-7-thione are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6H,7H-thieno[2,3-c]pyridine-7-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6H,7H-thieno[2,3-c]pyridine-7-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6H,7H-thieno[2,3-c]pyridine-7-thione involves its interaction with biological targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase’s active site .
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: Replacing the thione (C=S) with an oxo (C=O) group (as in 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile) reduces sulfur-mediated reactivity but enhances stability for applications in materials science .
- Substituent Effects: The trifluoromethyl (CF₃) group in 7-(trifluoromethyl)-7H-thieno[2,3-c]pyridinoquinoline introduces strong electron-withdrawing effects, improving metabolic stability and bioavailability in drug candidates .
Biological Activity
6H,7H-thieno[2,3-c]pyridine-7-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound 6H,7H-thieno[2,3-c]pyridine-7-thione features a unique thienopyridine structure that allows it to interact with various biological targets. Notably, it has been shown to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction is pivotal in modulating cellular signaling pathways related to cancer progression and other diseases.
Anticancer Activity
Research Findings:
Several studies have highlighted the anticancer potential of 6H,7H-thieno[2,3-c]pyridine-7-thione. For instance:
- A study evaluated the cytotoxic effects of various thienopyridine derivatives on human tumor cell lines including colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7). The results indicated that certain derivatives exhibited significant antiproliferative activity, particularly against HEPG2 cells .
- Another investigation reported that the compound induced apoptosis in breast cancer cell lines MDA-MB-231 and MCF7. The IC50 values were determined to be approximately 2.082 µM for MDA-MB-231 and 2.053 µM for MCF7 after 48 hours of treatment .
Case Studies:
- Cytotoxicity Assay: In a study comparing the efficacy of thienopyridine derivatives against cancer cells, compounds similar to 6H,7H-thieno[2,3-c]pyridine-7-thione showed promising results in reducing cell viability in HEPG2 and HELA cell lines. The SRB assay was utilized for measuring cytotoxicity .
- Apoptosis Induction: Treatment with 6H,7H-thieno[2,3-c]pyridine-7-thione resulted in a significant increase in apoptotic cells in both MDA-MB-231 and MCF7 lines compared to untreated controls. The analysis indicated a notable effect on glucose metabolism pathways essential for cancer cell survival .
Antimicrobial Properties
In addition to its anticancer properties, 6H,7H-thieno[2,3-c]pyridine-7-thione has demonstrated antimicrobial activity against various microbial strains. Preliminary studies suggest that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against HEPG2 and HELA cells; induces apoptosis in breast cancer cells. |
| Antimicrobial | Effective against multiple microbial strains; shows promise in treating infections. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
